molecular formula C16H13ClFNO2 B13354466 3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide

3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide

Cat. No.: B13354466
M. Wt: 305.73 g/mol
InChI Key: RXTNEIWEHLFXCO-CMDGGOBGSA-N
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Description

3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide is an organic compound that features a complex structure with both aromatic and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a phenolic compound under basic conditions to form the ether linkageThe reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield primary amines .

Scientific Research Applications

3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-6-fluorobenzyl alcohol
  • 2-Chloro-6-fluorobenzaldehyde

Uniqueness

3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide is unique due to its combination of aromatic, ether, and amide functionalities, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups .

Properties

Molecular Formula

C16H13ClFNO2

Molecular Weight

305.73 g/mol

IUPAC Name

(E)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C16H13ClFNO2/c17-13-5-3-6-14(18)12(13)10-21-15-7-2-1-4-11(15)8-9-16(19)20/h1-9H,10H2,(H2,19,20)/b9-8+

InChI Key

RXTNEIWEHLFXCO-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)N)OCC2=C(C=CC=C2Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)N)OCC2=C(C=CC=C2Cl)F

Origin of Product

United States

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